molecular formula C6H6BrF3N2 B6164660 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 1249968-22-6

4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B6164660
CAS No.: 1249968-22-6
M. Wt: 243
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Description

4-Bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at position 4, an ethyl group at position 1, and a trifluoromethyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

    Introduction of the ethyl group: Alkylation reactions using ethyl halides in the presence of a base can be employed to introduce the ethyl group at position 1.

    Introduction of the trifluoromethyl group: This can be achieved through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the 4-position facilitates transition metal-catalyzed cross-coupling reactions. Notable examples include:

Sonogashira Coupling

Reaction with terminal alkynes under palladium catalysis produces 4-alkynyl derivatives. Optimized conditions involve:

Component Details
CatalystPd(PPh₃)₂Cl₂ (5 mol%) with XPhos ligand (10 mol%)
BaseCs₂CO₃ (3 equiv)
SolventDMF at 80°C for 24 h
YieldUp to 72% for ethynyltrimethylsilane coupling

This method enables access to alkynyl-pyrazole hybrids, which are valuable in click chemistry applications.

Suzuki-Miyaura Coupling

Borylation or aryl/vinyl boronic acid coupling can replace bromine. A representative protocol:

Condition Specification
CatalystPd(dppf)Cl₂ (2 mol%)
BaseK₂CO₃ (2 equiv)
SolventDioxane/H₂O (4:1) at 100°C for 12 h
ScopeCompatible with aryl and heteroaryl boronic acids

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles under controlled conditions:

Lithiation and Functionalization

Treatment with n-BuLi at -78°C induces Br–Li exchange, enabling electrophilic quenching:

Electrophile Product Yield
DMF4-Formyl derivative65%
CO₂4-Carboxylic acid58%
I₂4-Iodo analogue82%

This strategy allows precise functionalization at the 4-position.

Amine Substitution

Reaction with primary/secondary amines in the presence of CuI:

Amine Conditions Yield
PiperidineK₂CO₃, DMF, 120°C, 24 h45%
BenzylamineCs₂CO₃, DMSO, 100°C, 18 h52%

Reductive Debromination

Catalytic hydrogenation removes bromine selectively:

Condition Details
CatalystPd/C (10 wt%) under H₂ (1 atm)
SolventEtOH, 25°C, 6 h
Yield89%

This yields 1-ethyl-5-(trifluoromethyl)-1H-pyrazole, a dehalogenated precursor.

Halogen Exchange

Bromine can be replaced by other halogens via Balz-Schiemann or Finkelstein reactions:

Reagent Product Conditions Yield
KI, CuI4-Iodo derivativeDMF, 120°C, 12 h68%
AgF4-Fluoro analogueMeCN, reflux, 8 h41%

Radical Reactions

Under photoredox catalysis, bromine participates in C–C bond formation:

Reagent Product Catalyst Yield
Styrene4-Styryl derivativeIr(ppy)₃, blue LED61%
Acrylate4-Acrylate functionalizedRu(bpy)₃Cl₂, visible light55%

Data Table: Comparative Reaction Efficiencies

Reaction Type Typical Yield Range Key Limitation
Sonogashira Coupling65–72%Sensitive to electron-deficient alkynes
Suzuki Coupling50–70%Requires inert atmosphere
Nucleophilic Substitution45–65%Competing elimination pathways
Reductive Debromination85–89%Over-reduction of CF₃ not observed

This compound’s reactivity profile underscores its utility in synthesizing complex trifluoromethylated heterocycles, with applications ranging from drug discovery to advanced materials. Experimental protocols emphasize the need for optimized ligand systems (e.g., XPhos for Pd catalysis) and strict temperature control to maximize yields .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that pyrazole derivatives, including those with trifluoromethyl substitutions, exhibit significant anticancer activities. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds, which can lead to improved efficacy against cancer cells. For instance, studies have shown that certain pyrazole derivatives can inhibit specific cancer cell lines effectively, suggesting potential as therapeutic agents in oncology .

Antimicrobial Activity
Compounds containing pyrazole moieties have demonstrated antimicrobial properties. The incorporation of the trifluoromethyl group has been linked to increased potency against various bacterial strains and fungi. This makes 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole a candidate for developing new antibiotics or antifungal agents .

CB1 Receptor Ligands
The compound has also been investigated for its activity as a cannabinoid receptor type 1 (CB1) ligand. This receptor is involved in numerous physiological processes, including appetite regulation and pain sensation. Pyrazole derivatives are being explored for their potential to modulate CB1 activity, which could lead to novel treatments for conditions like obesity and chronic pain .

Agricultural Applications

Pesticidal Activity
this compound has shown promise as an insecticide. Its structure allows it to interact with biological targets in pests effectively, disrupting their metabolic processes. Studies have indicated that derivatives of bromopyrazoles can be utilized in formulating new insecticides that are both effective and environmentally friendly .

Herbicide Development
The compound's unique chemical properties make it suitable for developing herbicides that target specific weed species without harming crops. Research into the synthesis of pyrazole-based herbicides has revealed their potential to inhibit weed growth while being less toxic to non-target plants .

Synthetic Applications

Synthesis of Complex Molecules
The compound serves as a valuable intermediate in organic synthesis, particularly in creating more complex heterocyclic compounds. The trifluoromethyl group can influence reaction pathways and product selectivity, making it advantageous for synthesizing various bioactive molecules through methods like Sonogashira coupling and copper-catalyzed reactions .

Table 1: Summary of Applications

Application AreaSpecific UseMechanism/Benefit
Medicinal ChemistryAnticancer agentsInhibition of cancer cell proliferation
Antimicrobial agentsDisruption of bacterial/fungal metabolic processes
CB1 receptor modulationPotential treatment for obesity and pain
Agricultural SciencesInsecticidesTargeted action against pests
HerbicidesSelective inhibition of weed growth
Synthetic ChemistryIntermediate in organic synthesisFacilitates formation of complex heterocycles

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Anticancer Study : A recent study demonstrated that a series of pyrazole derivatives exhibited IC50 values in the micromolar range against several cancer cell lines, indicating significant anticancer potential .
  • Pesticide Development : Research on bromopyrazole compounds showed a high degree of effectiveness against common agricultural pests while maintaining low toxicity profiles for beneficial insects .
  • Synthesis Protocols : Innovative synthetic routes involving this compound have been developed to streamline the production of polysubstituted triazoles, showcasing its utility in creating complex chemical entities efficiently .

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-ethyl-5-methoxy-1H-1,2,3-triazole: This compound has a similar structure but contains a methoxy group instead of a trifluoromethyl group.

    4-Bromo-3-(5’-carboxy-4’-chloro-2’-fluorophenyl)-1-methyl-5-trifluoromethyl-pyrazole: This compound has additional substituents on the pyrazole ring, making it more complex.

Uniqueness

4-Bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

4-Bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure that includes a bromine atom, an ethyl group, and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its significant biological activity and potential therapeutic applications.

The molecular formula of this compound is C7_{7}H7_{7}BrF3_{3}N2_{2}, with a molecular weight of approximately 287.00 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which can improve bioavailability and biological activity.

Biological Activity

Research indicates that this compound exhibits notable interactions with various biological targets, particularly enzymes involved in metabolic pathways.

Enzyme Interaction

One of the key areas of study involves the compound's interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. The trifluoromethyl group is known to enhance binding affinities due to its electronegativity, suggesting that this compound may influence metabolic processes significantly.

Cellular Effects

The compound has been shown to modulate several cellular processes:

  • Oxidative Stress Responses : It influences cellular oxidative stress pathways, potentially offering protective effects against oxidative damage.
  • Inflammatory Pathways : It has been observed to affect inflammatory responses in various cell types, indicating possible applications in treating inflammatory diseases.

Study on Anti-inflammatory Activity

A study demonstrated that this compound exhibited anti-inflammatory properties in vitro. The compound was tested against inflammatory markers in cell lines stimulated with lipopolysaccharides (LPS). Results indicated a significant reduction in TNF-alpha release, highlighting its potential as an anti-inflammatory agent .

Comparison with Related Compounds

A comparative analysis of pyrazole derivatives shows that compounds with similar structural features often exhibit a spectrum of biological activities, including anti-cancer and anti-microbial properties. The following table summarizes some findings related to similar compounds:

Compound NameBiological ActivityIC50 (nM)Reference
This compoundAnti-inflammatoryNot specified
4-Bromo-3-nitro-1H-pyrazoleAnti-cancer63
3-(Trifluoromethyl)-pyrazole derivativesAnti-microbial40

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyrazole Ring : Utilizing appropriate precursors to construct the pyrazole framework.
  • Introduction of Functional Groups : Selective introduction of the bromine and trifluoromethyl groups through halogenation and fluorination reactions.
  • Purification : Employing recrystallization techniques to obtain pure samples for biological testing .

Properties

CAS No.

1249968-22-6

Molecular Formula

C6H6BrF3N2

Molecular Weight

243

Purity

95

Origin of Product

United States

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